(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester
Overview
Description
(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyimino group, a p-tolyl group, and a carbamic acid tert-butyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of a suitable precursor with hydroxylamine under acidic or basic conditions.
Introduction of the P-tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate alkylating agent.
Formation of the Carbamic Acid Tert-butyl Ester: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophilic reagents, catalysts such as aluminum chloride, varying temperatures.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The p-tolyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The carbamic acid tert-butyl ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyimino-2-phenyl-ethyl)-carbamic acid tert-butyl ester: Similar structure but with a phenyl group instead of a p-tolyl group.
(2-Hydroxyimino-2-methyl-ethyl)-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a p-tolyl group.
Uniqueness
(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl N-[(2Z)-2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-5-7-11(8-6-10)12(16-18)9-15-13(17)19-14(2,3)4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQXCAOHTVNFIN-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/O)/CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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